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PISTACIA VERA SEED OIL - 129871-01-8

PISTACIA VERA SEED OIL

Catalog Number: EVT-1518751
CAS Number: 129871-01-8
Molecular Formula: C21H16BN6O3S3Tl
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pistacia vera seed oil, derived from the seeds of the pistachio tree, is a valuable oil recognized for its unique composition and health benefits. The oil is rich in fatty acids, particularly monounsaturated and polyunsaturated fatty acids, which contribute to its nutritional profile and functional properties in both culinary and cosmetic applications. The extraction methods and the geographical origin of the seeds significantly influence the oil's quality and composition.

Source

Pistacia vera, commonly known as the pistachio tree, is native to the Mediterranean region and parts of Asia. The seeds are harvested from the fruit of this tree, which is cultivated extensively for its edible nuts. The oil is extracted from these seeds through various methods, including cold pressing and solvent extraction.

Classification

Pistacia vera seed oil can be classified as a vegetable oil. It falls under the category of nut oils due to its origin from the seeds of a nut-producing tree. The oil's classification can also be influenced by its extraction method, such as cold-pressed or refined oils.

Synthesis Analysis

Methods

The extraction of Pistacia vera seed oil can be performed using several methods:

  • Cold Pressing: This method involves mechanically pressing the seeds without heat, preserving the oil's natural properties and flavor.
  • Solvent Extraction: In this process, organic solvents are used to dissolve the oil from the seeds, followed by evaporation of the solvent to obtain the oil.
  • Supercritical Fluid Extraction: This advanced technique utilizes supercritical carbon dioxide as a solvent, allowing for high-quality oil extraction without damaging sensitive compounds.

Technical Details

The efficiency of extraction methods varies. Cold pressing typically yields lower amounts of oil compared to solvent extraction but retains more bioactive compounds. Supercritical fluid extraction offers a balance between yield and quality but requires specialized equipment.

Molecular Structure Analysis

Structure

The primary components of Pistacia vera seed oil include triglycerides, which are esters formed from glycerol and three fatty acids. The major fatty acids found in this oil are oleic acid (C18:1), linoleic acid (C18:2), and palmitic acid (C16:0).

Data

  • Triglyceride Composition: Over 90% of the total glyceridic fraction consists of triacylglycerols.
  • Fatty Acid Profile:
    • Oleic Acid: 50–60%
    • Linoleic Acid: 20–30%
    • Saturated Fatty Acids: Approximately 12–15%
Chemical Reactions Analysis

Reactions

Pistacia vera seed oil can undergo various chemical reactions, primarily oxidation due to its unsaturated fatty acid content. This process can lead to rancidity if not properly managed. Antioxidants naturally present in the oil, such as tocopherols, help mitigate oxidative degradation.

Technical Details

  • Oxidation Mechanism: The presence of double bonds in unsaturated fatty acids makes them susceptible to oxidation when exposed to light, heat, or air.
  • Stability Enhancements: The addition of synthetic or natural antioxidants can significantly improve shelf life and stability against oxidation.
Mechanism of Action

Process

The health benefits attributed to Pistacia vera seed oil stem from its rich composition of fatty acids and bioactive compounds. These components exhibit anti-inflammatory, antioxidant, and skin-conditioning properties.

Data

  • Antioxidant Activity: Studies have shown that pistachio oil can scavenge free radicals effectively, contributing to its protective effects against oxidative stress.
  • Anti-inflammatory Effects: The application of pistachio oil has been linked to reduced inflammation in various studies involving topical formulations.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Light green to yellowish liquid
  • Odor: Characteristic nutty aroma
  • Density: Approximately 0.91 g/cm³
  • Viscosity: Viscous fluid at room temperature

Chemical Properties

  • Acid Value: Typically low, indicating minimal free fatty acids.
  • Saponification Value: Reflects the amount of alkali required to saponify a given quantity of fat.
  • Peroxide Value: Indicates the extent of primary oxidation; lower values are preferred for quality oils.
Applications

Scientific Uses

Pistacia vera seed oil has numerous applications across different fields:

  • Culinary Uses: Used as a cooking oil or salad dressing due to its pleasant flavor and nutritional benefits.
  • Cosmetic Industry: Incorporated into skin care products for its moisturizing properties and ability to improve skin elasticity.
  • Nutraceuticals: Explored for potential health benefits related to cardiovascular health due to its favorable fatty acid profile.

Properties

CAS Number

129871-01-8

Product Name

PISTACIA VERA SEED OIL

Molecular Formula

C21H16BN6O3S3Tl

Synonyms

PISTACIA VERA SEED OIL

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